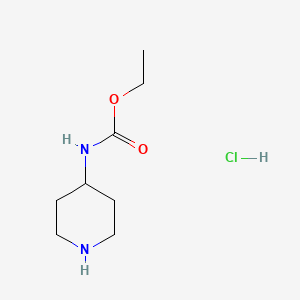

Ethyl piperidin-4-ylcarbamate hydrochloride

描述

Ethyl piperidin-4-ylcarbamate hydrochloride (CAS: 64951-38-8) is a piperidine derivative featuring a carbamate functional group (OCONH2) at the 4-position of the piperidine ring, with an ethyl ester substituent and a hydrochloride salt form. It has a molecular weight of 208.69 and a purity of 95% in commercial supplies . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor modulators and enzyme inhibitors. Its carbamate group enhances metabolic stability compared to esters, making it valuable in prodrug design .

属性

IUPAC Name |

ethyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQCSJIZVBFKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl piperidin-4-ylcarbamate hydrochloride involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction typically requires a base such as sodium hydroxide or sodium methylate in a solvent like methanol . The mixture is then filtered and evaporated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows a scalable process that ensures high yield and purity. The process involves the use of economically viable chemicals and optimized reaction conditions to produce large batches efficiently .

化学反应分析

Types of Reactions

Ethyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-ylcarbamate derivatives, while reduction may produce ethyl piperidin-4-ylcarbamate .

科学研究应用

Cancer Therapy

Ethyl piperidin-4-ylcarbamate hydrochloride has been investigated for its anticancer properties. A study synthesized novel derivatives featuring this compound and assessed their cytotoxic effects against various leukemia cell lines, including Jurkat and K562. The results indicated that certain derivatives exhibited significant antiproliferative activity while maintaining low toxicity towards normal cells, suggesting a promising selectivity index for targeting cancerous cells over healthy ones .

Table 1: Cytotoxic Activity of Ethyl piperidin-4-ylcarbamate Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | Jurkat | 5.2 | 10 |

| 1m | K562 | 3.8 | 12 |

| 1n | U266 | 4.5 | 11 |

Inflammatory Diseases

Research has also highlighted the role of this compound in modulating inflammatory pathways. It has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in the pathogenesis of various inflammatory diseases. In vitro studies demonstrated that derivatives of this compound could effectively inhibit NLRP3 activation and subsequent pyroptosis in macrophages, indicating its potential for treating conditions characterized by excessive inflammation .

Table 2: Inhibitory Effects on NLRP3 Activation

| Compound | Concentration (µM) | Pyroptosis Inhibition (%) |

|---|---|---|

| INF39 | 10 | 75 |

| Compound A | 10 | 68 |

Neuropharmacology

In the field of neuropharmacology, this compound has been explored for its effects on neuropeptide receptors, particularly GLP-1 (glucagon-like peptide-1) receptors. Studies have shown that compounds with this scaffold can enhance GLP-1 receptor activity, leading to improved insulin secretion and potential benefits in managing diabetes and obesity . The modulation of these receptors may also have implications for anxiety and mood disorders.

Table 3: GLP-1 Receptor Modulation by Ethyl Piperidin Derivatives

| Compound | Dose (mg/kg) | Effect on Insulin Secretion (%) |

|---|---|---|

| Compound X | 0.5 | +30 |

| Compound Y | 1.0 | +45 |

Case Study 1: Anticancer Activity

A recent investigation focused on a series of ethyl piperidin-4-ylcarbamate derivatives against acute leukemia cell lines. The study revealed that specific compounds showed remarkable cytotoxicity with minimal effects on normal peripheral blood mononuclear cells, highlighting their therapeutic potential in targeting resistant leukemia subtypes .

Case Study 2: Inflammation Modulation

Another significant study evaluated the anti-inflammatory properties of ethyl piperidin-4-ylcarbamate derivatives in a murine model of colitis. The results indicated that treatment with these compounds significantly reduced inflammation markers and improved histological scores compared to control groups, suggesting their utility in inflammatory bowel disease management .

作用机制

The mechanism of action of ethyl piperidin-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor, blocking the activity of certain enzymes and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl Piperidine-4-carboxylate Hydrochloride (CAS: 147636-76-8)

- Structure : Features a carboxylate ester (COOEt) instead of a carbamate.

- Properties : Higher hydrophilicity due to the ester group, which is more prone to hydrolysis than carbamates. Molecular weight is 193.65 (free base), with a similarity score of 0.92 to the target compound .

- Applications : Used in peptide mimetics and as a building block for kinase inhibitors.

tert-Butyl Piperidin-4-ylcarbamate Hydrochloride (CAS: 179110-74-8)

- Structure : tert-Butyloxycarbonyl (Boc) protective group replaces the ethyl carbamate.

- Properties : The Boc group offers superior stability during synthetic reactions but requires acidic conditions (e.g., trifluoroacetic acid) for deprotection. Molecular weight is higher (~265.75 estimated) due to the tert-butyl group .

- Applications : Common in solid-phase peptide synthesis and PROTAC development .

Substituent Modifications on the Piperidine Ring

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride (CAS: 169458-04-2)

- Structure : An acetoxy group at the 2-position instead of the 4-position carbamate.

- Properties : Structural similarity score of 0.97, the highest among analogs. The shifted substituent alters steric and electronic interactions, affecting receptor binding .

- Applications : Explored in neurotransmitter reuptake inhibitors.

N-Methyl-4-phenyl-4-carbethoxypiperidine Hydrochloride (CAS: 50-14-6)

Ketone-Containing Analogs

Ethyl 4-Piperidone-3-carboxylate Hydrochloride (CAS: 4644-61-5)

Physicochemical Properties

| Compound (CAS) | Molecular Weight | Functional Group | Melting Point (°C) | Hydrolysis Stability |

|---|---|---|---|---|

| Ethyl piperidin-4-ylcarbamate HCl (64951-38-8) | 208.69 | Carbamate (OCONH2) | Not reported | High |

| Ethyl piperidine-4-carboxylate HCl (147636-76-8) | 193.65 (free base) | Ester (COOEt) | Not reported | Moderate |

| Ethyl 4-piperidone-3-carboxylate HCl (4644-61-5) | 207.66 | Ketone + Ester | 172–175 | Low (ketone reactive) |

Pharmacological and Industrial Relevance

- Ethyl Piperidin-4-ylcarbamate Hydrochloride : Valued for its metabolic stability in drug design, particularly in allosteric modulators (e.g., GLP-1 receptor candidates) .

- Boc-Protected Analogs : Preferred in multi-step syntheses due to reversible protection .

- Phenyl-Substituted Derivatives : Demonstrate enhanced CNS activity but face regulatory scrutiny due to historical toxicity .

生物活性

Ethyl piperidin-4-ylcarbamate hydrochloride (EPCH) is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

This compound has the molecular formula . It features a piperidine ring and an ethyl carbamate functional group , which are critical for its biological interactions.

Biological Activity Overview

Research indicates that EPCH exhibits various biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . Below is a summary of its notable biological activities:

1. Antimicrobial Activity

EPCH has shown promising antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The compound demonstrated effective bactericidal activity at low concentrations (0.78–3.125 μg/mL), comparable to conventional antibiotics like vancomycin and linezolid . The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential .

2. Anticancer Potential

EPCH and its derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics . For instance, one study reported that a related piperidine derivative showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

3. Enzyme Inhibition

EPCH has been evaluated for its ability to inhibit specific enzymes linked to disease processes, particularly in cancer and neurodegenerative diseases. Its derivatives have shown potential in modulating kinase activity, which is crucial for various signaling pathways involved in cell proliferation and survival .

Case Study 1: Antibacterial Efficacy

In a study focused on the antibacterial properties of EPCH, researchers found that it exhibited strong activity against biofilm-forming strains of S. aureus. The study highlighted the compound's selectivity over mammalian cells, indicating minimal cytotoxicity towards human lung and skin cell lines .

Case Study 2: Cytotoxicity in Cancer Cells

Another significant investigation assessed the cytotoxic effects of EPCH derivatives on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that certain derivatives displayed substantial cytotoxicity, with effective concentrations leading to significant cell death compared to standard treatments .

Research Findings

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl piperidin-4-ylcarbamate hydrochloride, and what are their comparative advantages?

- Method 1 : Reaction of piperidin-4-ylamine with ethyl chloroformate in the presence of a base, followed by acidification to form the hydrochloride salt. This method offers moderate yields (~70–80%) and is scalable for intermediate synthesis .

- Method 2 : Multi-step synthesis involving oxidation of pyridine derivatives (e.g., ethyl 4-picoline-2-carboxylate) with hydrogen peroxide and phosphomolybdic acid, followed by reduction and cyclization. This approach achieves higher purity (>95%) but requires stringent temperature control (70–80°C) and inert atmospheres .

- Key Considerations : Method 1 is preferred for simplicity, while Method 2 is optimal for high-purity applications.

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm the piperidine ring, carbamate group, and ethyl ester. For example, H NMR peaks at δ 3.49 (s, 2H, -CH-) and δ 1.45 (s, 9H, tert-butyl) in related compounds .

- Mass Spectrometry : ESI-MS to verify molecular weight (208.68 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., similar piperidine derivatives show monoclinic systems) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Adjust pH to >7 for improved aqueous solubility .

- Stability : Stable at room temperature for 12 months if stored in airtight containers under nitrogen. Degrades in acidic conditions (pH <3) via carbamate hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Critical Parameters :

- Catalyst Selection : Phosphomolybdic acid enhances oxidation efficiency in multi-step syntheses (yield increase from 70% to 92%) .

- Temperature Control : Maintain 70–80°C during oxidation to minimize side reactions (e.g., over-oxidation to N-oxides) .

- Workup Protocols : Use dichloromethane for extraction and anhydrous MgSO for drying to reduce impurities .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Data Discrepancies : Some studies report receptor-binding activity (e.g., σ-receptor modulation), while others show no significant effects .

- Resolution Strategies :

- Assay Standardization : Validate receptor-binding assays using positive controls (e.g., haloperidol for σ-receptors) .

- Structural Analog Comparison : Compare with tert-butyl piperidin-4-ylcarbamate hydrochloride, which shows consistent anxiolytic activity in murine models .

- Metabolic Stability Testing : Assess liver microsome stability to rule out rapid in vivo degradation masking activity .

Q. What methodologies are recommended for designing derivatives of this compound with enhanced bioactivity?

- Rational Design Approaches :

- Functional Group Substitution : Replace the ethyl ester with methyl or benzyl groups to alter lipophilicity and BBB penetration .

- Ring Modification : Introduce pyridine or imidazole rings to the piperidine scaffold for improved enzyme inhibition (e.g., acetylcholinesterase) .

- Computational Tools :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values for activity prediction .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。